2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method involves the condensation of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include refluxing in ethanol, which facilitates the formation of the desired product in high yields .
Industrial Production Methods
the principles of green chemistry, such as the use of reusable organic catalysts and aqueous media, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide for iodination and organoboron reagents for Suzuki coupling . The reactions are typically carried out under mild conditions to preserve the integrity of the compound’s functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination can lead to the formation of 2,4-diamino-5-iodo derivatives, while Suzuki coupling can introduce various substituents at the 5-position .
Scientific Research Applications
2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anti-tubercular activity, particularly as an inhibitor of dihydrofolate reductase in Mycobacterium tuberculosis.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its binding poses and selectivity.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it inhibits dihydrofolate reductase by occupying the glycerol binding site, which is crucial for the enzyme’s activity . This inhibition disrupts the synthesis of tetrahydrofolate, a cofactor necessary for DNA synthesis, thereby exerting its anti-tubercular effects.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A well-known dihydrofolate reductase inhibitor with a similar core structure.
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share structural motifs and exhibit similar pharmacological properties.
Uniqueness
What sets 2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile apart is its combination of multiple functional groups, which enhances its binding affinity and selectivity towards specific molecular targets. This makes it a promising candidate for further drug development and optimization .
Properties
Molecular Formula |
C22H20N4O5 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
2,4-diamino-8-hydroxy-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O5/c1-28-15-6-10(7-16(29-2)20(15)30-3)17-12-5-4-11(27)8-14(12)31-22-18(17)19(24)13(9-23)21(25)26-22/h4-8,17,27H,1-3H3,(H4,24,25,26) |
InChI Key |
MEMNMONOUGOLRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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